N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Description
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Properties
Molecular Formula |
C20H12IN3O4 |
|---|---|
Molecular Weight |
485.2g/mol |
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C20H12IN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25) |
InChI Key |
JPPUWMSXSRSVAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core. This reaction can be catalyzed by various catalysts such as samarium triflate or iron catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The iodo group can be substituted with other functional groups through reduction reactions.
Substitution: The benzoxazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzoxazole core .
Scientific Research Applications
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure and also exhibit antimicrobial and anticancer properties.
Quinazolinone Derivatives: Known for their anticancer and antimicrobial activities.
Other Benzoxazole Derivatives: Share similar chemical properties and applications.
Uniqueness
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to the presence of both an iodo-phenyl group and a nitro-benzamide group, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
